6,7-Dihydroxyswainsonine Exhibits a Precisely Defined, 20- to 100-Fold Reduction in α-Mannosidase Inhibitory Potency Relative to Swainsonine
6,7-Dihydroxyswainsonine inhibits α-mannosidase with 20- to 100-fold less activity compared to its parent compound, Swainsonine [1]. This quantitative difference is a direct consequence of the additional hydroxyl groups at the C6 and C7 positions .
| Evidence Dimension | α-Mannosidase Inhibition Potency |
|---|---|
| Target Compound Data | Inhibits α-mannosidase with 20- to 100-fold less activity than Swainsonine [1]. |
| Comparator Or Baseline | Swainsonine (CAS 72741-87-8) is a potent inhibitor of α-mannosidase II with an IC50 = 0.2 μM [2]. |
| Quantified Difference | 20- to 100-fold lower inhibitory activity [1]. |
| Conditions | In vitro α-mannosidase inhibition assay. |
Why This Matters
This precisely defined, reduced potency makes 6,7-Dihydroxyswainsonine an invaluable tool as a negative control or for establishing concentration-response curves where a less potent inhibitor is required to study glycoprotein processing pathways without complete enzyme blockade.
- [1] Santa Cruz Biotechnology. 6,7-Dihydroxyswainsonine (CAS 144367-16-8) Product Page. 20- to 100-fold less activity. View Source
- [2] Univ-Bio. Swainsonine (CAS 72741-87-8) Product Information. IC50 = 0.2 μM. View Source
